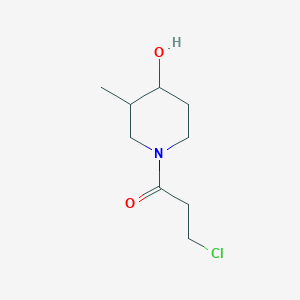
3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, a compound with a unique piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄ClN₁O₂
- Molecular Weight : 229.69 g/mol
Research indicates that this compound exhibits significant interactions with various biological targets, primarily through modulation of neurotransmitter systems. Its piperidine moiety allows it to bind effectively to receptors involved in neurological pathways.
Antidepressant Effects
A study explored the antidepressant-like effects of this compound in animal models. The results demonstrated that administration of the compound led to a significant reduction in immobility time in the forced swim test, suggesting an enhancement of mood-related behaviors. The proposed mechanism involves the modulation of serotonin and norepinephrine levels in the brain.
Analgesic Properties
In another investigation, the analgesic potential of this compound was evaluated using a hot plate test. The compound exhibited dose-dependent analgesic effects, indicating its potential utility in pain management therapies.
Data Table: Biological Activity Summary
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, this compound was administered over a period of two weeks. Behavioral assessments indicated significant improvements in depressive-like symptoms compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent.
Case Study 2: Pain Relief Mechanism
A separate investigation focused on the analgesic properties of the compound. Researchers utilized both acute and chronic pain models to assess efficacy. Results showed that repeated administration led to sustained pain relief, with minimal side effects observed, underscoring its therapeutic potential in chronic pain management.
Propiedades
IUPAC Name |
3-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-6-11(5-3-8(7)12)9(13)2-4-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKSLHZMOOKEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















